4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Description
Historical Context and Discovery in Modified Nucleoside Chemistry
The identification of 2'-O-methylcytidine emerged from mid-20th century investigations into post-transcriptional RNA modifications. Early studies on transfer RNA (tRNA) revealed widespread chemical alterations, including methylation at the 2'-hydroxyl position of ribose. This modification was subsequently detected in ribosomal RNA (rRNA) and small nuclear RNA (snRNA), where it contributes to structural stability and functional specificity. The synthetic preparation of 2'-O-methylcytidine paralleled these discoveries, with chemists developing methods to introduce methyl groups at specific ribose positions to mimic natural modifications.
Structurally, 2'-O-methylcytidine differs from canonical cytidine through the replacement of the 2'-hydroxyl group with a methoxy moiety (CH3O-). This substitution, while subtle, confers significant thermodynamic advantages. Comparative studies demonstrate that 2'-O-methylation increases RNA duplex stability by approximately 0.2 kcal/mol per modification through enhanced base stacking and reduced conformational flexibility. The compound's synthesis typically involves protecting group strategies to selectively methylate the 2'-position while preserving other functional groups, as detailed in its PubChem entry (CID 150971).
Position Within the Broader Landscape of Cytidine Analog Development
2'-O-methylcytidine occupies a unique niche among cytidine analogs, distinguished by its dual role as both a naturally occurring epitranscriptomic marker and a synthetically useful nucleotide derivative. The table below contrasts its properties with other prominent cytidine analogs:
Unlike cytarabine and gemcitabine, which primarily target DNA replication in cancer cells, 2'-O-methylcytidine exerts its effects through RNA-mediated mechanisms. The 2'-O-methyl group creates a steric and electronic environment intermediate between RNA and DNA, enabling unique interactions with RNA-binding proteins and nucleic acid structures. This property has been exploited in molecular biology tools, including nuclease-resistant antisense oligonucleotides and modified primers for reverse transcription.
Significance in Epitranscriptomic Modulation and Cellular Regulation
The epitranscriptomic impact of 2'-O-methylcytidine stems from its ability to fine-tune RNA-protein interactions and nucleic acid secondary structures. Recent studies employing threshold collision-induced dissociation techniques revealed that 2'-O-methylation enhances the stability of cytidine-rich i-motif structures by 15-20% compared to unmodified cytidine. These four-stranded DNA/RNA structures play regulatory roles in gene expression, particularly near promoter regions of oncogenes and tumor suppressor genes.
In ribosomal RNA, 2'-O-methylcytidine modifications cluster in functionally critical regions such as the peptidyl transferase center and decoding site. Mass spectrometry analyses of human rRNA have identified 106 conserved 2'-O-methylation sites, with their distribution suggesting co-evolution with translation machinery components. The modification's prevalence in small nucleolar RNAs (snoRNAs) further underscores its importance in guiding site-specific methylation during rRNA maturation.
Mechanistically, 2'-O-methylcytidine influences cellular processes through:
- Steric exclusion of nucleases : The methoxy group prevents hydrolysis of the adjacent phosphodiester bond, extending RNA half-life in biological systems.
- Altered hydration patterns : Molecular dynamics simulations show reduced water accessibility to the RNA minor groove, stabilizing non-canonical base pairs.
- Modulation of RNA-protein interactions : The 2'-O-methyl group creates exclusion zones that prevent binding of certain helicases while enhancing affinity for specific methyltransferases.
These properties have positioned 2'-O-methylcytidine as an essential tool for dissecting RNA biology and developing therapeutic oligonucleotides. Its continued study promises insights into the evolutionary constraints shaping nucleic acid modifications and their exploitation in biomedical applications.
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7+,8?,9-/m1/s1 |
InChI Key |
RFCQJGFZUQFYRF-DYZKPSFTSA-N |
Isomeric SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable pyrimidine derivative with a ribose or deoxyribose sugar under acidic or basic conditions. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out using large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified using techniques such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biochemical processes, which is the basis for its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences, molecular weights, and biological roles of Cm and analogous nucleosides:
Key Findings from Comparative Studies
Gemcitabine vs. Cm
- Structural : Gemcitabine’s 2',2'-difluoro substitution on the ribose ring prevents metabolic deamination, enhancing its intracellular retention and cytotoxicity . In contrast, Cm’s 2'-O-methyl group confers RNA stability without direct antimetabolite activity.
- Therapeutic Use: Gemcitabine is a first-line chemotherapeutic for non-small cell lung cancer (NSCLC) but faces resistance due to downregulation of nucleoside transporters .
Cytarabine (araC) vs. Cm
- Sugar Configuration: araC has an arabinose sugar (2'-hydroxyl in axial position), enabling incorporation into DNA and subsequent chain termination . Cm’s 2'-O-methylation prevents incorporation into DNA/RNA, favoring a regulatory role in RNA processing .
Brivudine vs. Cm
- Base Modification: Brivudine’s bromovinyl-uracil base directly inhibits viral DNA polymerase, while Cm’s activity arises from RNA stabilization .
Deoxycytidine vs. Cm
- Function : Deoxycytidine is a DNA building block, whereas Cm’s 2'-O-methylation restricts it to RNA contexts. Deoxycytidine lacks therapeutic use but is essential in DNA synthesis .
Biological Activity
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one (CAS: 69100-02-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a hydroxymethyl oxolane moiety, contributing to its pharmacological properties.
- Molecular Formula : C9H12N4O6
- Molecular Weight : 272.22 g/mol
- Purity : 97%
- IUPAC Name : 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- CAS Number : 69100-02-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antidiabetic agent and its effects on various biological pathways. Here are the key findings from recent studies:
Antidiabetic Activity
Research indicates that compounds similar to 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one exhibit significant inhibitory effects on key enzymes involved in carbohydrate metabolism. For instance:
These results suggest that the compound may inhibit carbohydrate digestion and improve glycemic control.
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : By inhibiting α-glucosidase and α-amylase, it reduces glucose absorption in the intestines.
- Antioxidant Properties : The DPPH assay indicates potential antioxidant activity, which may protect pancreatic beta cells from oxidative stress.
Case Studies
Several studies have focused on evaluating the efficacy of this compound in vivo and in vitro:
-
In Vitro Studies :
- A study demonstrated that the compound exhibited significant inhibition of α-glucosidase and α-amylase, with IC50 values comparable to standard antidiabetic drugs like acarbose.
- Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, supporting the observed inhibitory activities.
-
In Vivo Studies :
- Animal studies involving the administration of the compound showed improvements in blood glucose levels post-meal compared to control groups.
- No significant adverse effects were reported during toxicity assessments at various doses.
Q & A
Q. What are the critical steps in synthesizing 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one, and how can yield be optimized?
The synthesis involves multi-step organic reactions, including:
- Stereochemical control : Ensuring the correct (2R,4S,5R) configuration via chiral catalysts or enzymatic resolution .
- Protection/deprotection strategies : Hydroxyl and amino groups often require temporary protection (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during coupling steps .
- Purification : Advanced chromatography (HPLC or flash chromatography) is essential to isolate the compound from structurally similar byproducts .
Yield optimization : Adjust reaction temperature (typically 0–25°C), pH (neutral to mildly acidic), and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., hydroxyl at δ 4.2–5.0 ppm, pyrimidinone ring protons at δ 7.5–8.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z 279.65) and detects isotopic patterns for halogenated analogs .
- X-ray crystallography : Resolves ambiguities in stereochemistry for the oxolan-2-yl moiety .
Q. What biological targets are associated with this compound, and how are they validated experimentally?
Primary targets include enzymes involved in nucleic acid synthesis (e.g., viral polymerases or human thymidylate synthase). Validation methods:
- Enzyme inhibition assays : Measure IC50 values using radiolabeled substrates (e.g., 3H-thymidine incorporation) .
- Cell-based assays : Antiviral/antiproliferative activity in HEK293 or HeLa cells, with EC50 calculations .
- Structural docking : Computational modeling (AutoDock Vina) predicts binding affinity to target active sites .
Advanced Research Questions
Q. How do stereochemical variations in the oxolan-2-yl moiety impact biological activity?
The (2R,4S,5R) configuration is critical for target binding. Modifications (e.g., 3-methoxy vs. 3-fluoro substitution) alter:
- Hydrogen-bonding networks : Methoxy groups enhance solubility but reduce affinity for hydrophobic enzyme pockets .
- Metabolic stability : Fluorinated analogs (e.g., 3-fluoro derivatives) resist CYP450-mediated oxidation but may increase toxicity .
Methodology : Compare IC50 values of stereoisomers in enzyme assays and correlate with molecular dynamics simulations .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Experimental variables : Cell line specificity (e.g., Jurkat vs. HepG2) or serum content in culture media .
- Compound stability : Hydroxyl groups may oxidize during storage; validate purity via LC-MS before assays .
Resolution strategy : Perform meta-analysis with standardized protocols (e.g., NIH/WHO guidelines) and report exact conditions (pH, temperature, solvent) .
Q. What in silico strategies predict off-target interactions for this compound?
- Pharmacophore modeling : Map electrostatic/hydrophobic features to screen for kinase or GPCR binding .
- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk from the hydroxymethyl group .
- ADME profiling : SwissADME predicts blood-brain barrier permeability (low for this compound due to polar groups) .
Q. How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies?
- Metabolic tracing : Track incorporation into DNA/RNA via LC-MS/MS to confirm inhibition of nucleotide synthesis .
- Binding kinetics : Use surface plasmon resonance (SPR) with labeled compound to measure association/dissociation rates .
Data Contradiction Analysis
Q. Conflicting reports on antiviral efficacy: How to design a conclusive study?
- Controlled variables : Use isogenic cell lines (e.g., wild-type vs. polymerase-deficient mutants) to isolate compound effects .
- Dose-response curves : Test across a 10,000-fold concentration range to identify off-target effects at high doses .
- Combination therapy : Assess synergy with existing antivirals (e.g., acyclovir) to validate mechanism .
Q. Why do solubility studies vary between polar aprotic vs. aqueous solvents?
- Solvent effects : The compound’s hydroxymethyl group enhances solubility in water (≈5 mg/mL at pH 7), but aggregation occurs in DMSO >10 mM .
Methodological fix : Pre-saturate solvents with nitrogen to prevent oxidation and use dynamic light scattering (DLS) to monitor aggregation .
Experimental Design Recommendations
Q. Optimal in vivo models for evaluating pharmacokinetics?
- Rodent models : BALB/c mice for preliminary bioavailability studies (oral vs. IV administration) .
- Tissue distribution : Use LC-MS to quantify compound levels in liver, kidneys, and plasma .
- Dosing regimen : BID (twice daily) dosing to maintain therapeutic concentrations given rapid renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
